molecular formula C15H12FNO3 B2636370 (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)methanone CAS No. 914350-54-2

(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)methanone

Cat. No.: B2636370
CAS No.: 914350-54-2
M. Wt: 273.263
InChI Key: CFJRANNJRYJSBZ-UHFFFAOYSA-N
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Description

The compound “(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)methanone” features a 2,3-dihydro-1,4-benzodioxin core substituted with an amino group at position 7 and a 4-fluorophenylmethanone group at position 6.

Properties

IUPAC Name

(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c16-10-3-1-9(2-4-10)15(18)11-7-13-14(8-12(11)17)20-6-5-19-13/h1-4,7-8H,5-6,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJRANNJRYJSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)N)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)methanone typically involves the following steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the 1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Ketone Formation: The final step involves the introduction of the 4-fluorophenyl ketone moiety. This can be achieved through Friedel-Crafts acylation using 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The ketone group can be reduced to form alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)methanone. For instance, compounds with similar structures demonstrated effective inhibition against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium . The introduction of specific substituents has been shown to enhance their potency, suggesting that this compound could be a valuable scaffold for developing new antimicrobial agents.

Neuropharmacological Research
The compound's structural features position it as a candidate for neuropharmacological studies. Its potential to act on serotonin receptors has been explored, with findings indicating that modifications can lead to biased agonism at 5-HT1A receptors, which is relevant for antidepressant drug development . This suggests that this compound may contribute to new treatments for mood disorders.

Synthesis and Development

Synthetic Pathways
The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. The compound’s molecular weight is approximately 273.26 g/mol, and its formula is C15H12FN3O3 . Understanding the synthetic routes is crucial for scaling up production for research purposes.

Case Studies

Case Study: Antimicrobial Efficacy
In a comparative study of several derivatives, it was found that modifications to the phenyl ring significantly influenced antimicrobial activity. For example, the presence of fluorine in the para position enhanced activity against specific bacterial strains compared to other halogen substitutions . This highlights the importance of structural optimization in developing effective antimicrobial agents.

Case Study: Neuropharmacological Properties
Another study evaluated the neuropharmacological effects of similar benzodioxin derivatives. The results indicated that certain substitutions could enhance receptor selectivity and reduce side effects associated with traditional antidepressants . This opens avenues for further exploration of this compound in mental health treatments.

Mechanism of Action

The mechanism by which (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)methanone exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological targets, while the fluorophenyl moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of 1,4-benzodioxin derivatives with diverse substituents on the aromatic rings. Below is a systematic comparison with key analogs:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Predicted)
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)methanone (Target) C₁₅H₁₂FNO₃ (hypothetical) 285.26 7-Amino, 4-Fluorophenyl ~1.2*
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-iodophenyl)methanone C₁₅H₁₂INO₃ 381.17 7-Amino, 3-Iodophenyl ~2.5†
(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-nitrophenyl)methanone C₁₅H₁₀BrNO₅ 364.15 7-Bromo, 4-Nitrophenyl ~1.8‡
(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone C₁₅H₁₀BrClO₃ 353.60 7-Bromo, 4-Chlorophenyl ~2.3‡
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-bromophenyl)methanone C₁₅H₁₂BrNO₃ 342.17 7-Amino, 4-Bromophenyl ~2.1†
1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one C₁₀H₁₁NO₃ 193.20 7-Amino, Acetyl 0.56

Notes:

  • *Predicted logP for the target compound based on fluorine’s lower lipophilicity vs. bromo/iodo.
  • †Halogens (Br, I) increase logP due to hydrophobicity.
  • ‡Electron-withdrawing groups (e.g., nitro) may reduce logP slightly.

Key Findings from Comparative Analysis

Substituent Effects on Molecular Properties: Halogen Substituents: Bromo and iodo groups significantly increase molecular weight and logP compared to fluorine, impacting solubility and membrane permeability . Electron-Donating vs. Withdrawing Groups: The amino group (electron-donating) may enhance hydrogen bonding and metabolic stability, while nitro groups (electron-withdrawing) could improve electrophilic reactivity .

Synthetic and Analytical Methods :

  • IR, NMR, and MS are standard for structural confirmation across analogs, indicating reliable reproducibility for the target compound .

Structure-Activity Relationship (SAR) Considerations

  • Amino Group: Likely critical for hydrogen-bond interactions with biological targets, as seen in active flavones and coumarins .
  • 4-Fluorophenyl vs.

Biological Activity

(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)methanone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique structural framework that may contribute to its pharmacological properties. Understanding the biological activity of this compound involves examining its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C15H12FNO3
  • Molecular Weight : 273.26 g/mol
  • Structure : The compound includes a benzodioxin moiety and a fluorophenyl group, which are significant for its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer progression and inflammation.

Possible Mechanisms:

  • Enzyme Inhibition : The compound may inhibit histone deacetylases (HDACs), which play a critical role in regulating gene expression and are implicated in cancer.
  • Cell Cycle Arrest : It may induce G1 phase cell cycle arrest in cancer cells, promoting apoptosis.
  • Antioxidant Activity : The compound could exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceBiological ActivityObservations
HDAC InhibitionDemonstrated potent inhibitory effects on class I HDAC isoforms in vitro.
Antitumor ActivityShowed significant antitumor efficacy in SKM-1 xenograft models with a favorable pharmacokinetic profile.
Apoptosis InductionInduced apoptosis in various cancer cell lines through modulation of acetyl-histone levels.

Case Study 1: HDAC Inhibition

A study published in 2023 demonstrated that this compound exhibited potent inhibitory activity against human class I HDAC isoforms. This inhibition was correlated with increased levels of acetylated histones and subsequent induction of apoptosis in human myelodysplastic syndrome cell lines .

Case Study 2: Antitumor Efficacy

In vivo studies using xenograft models indicated that the compound effectively reduced tumor growth when administered orally. The results showed that it performed better in models with an intact immune system compared to those with thymus deficiencies, suggesting that immune response may enhance its therapeutic effects .

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